Tetraoctylammonium tetrafluoroborate
Overview
Description
Tetraoctylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula ([CH_3(CH_2)_7]_4N(BF_4)). It is commonly used in various chemical applications due to its unique properties, such as its ability to act as a phase transfer catalyst and its solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraoctylammonium tetrafluoroborate can be synthesized by reacting tetraoctylammonium hydroxide with tetrafluoroboric acid. The reaction typically involves mixing an aqueous solution of tetraoctylammonium hydroxide with an aqueous solution of tetrafluoroboric acid, followed by the removal of water to obtain the solid product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tetraoctylammonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion acts as a leaving group.
Complex Formation: It can form complexes with metal ions, which can be used in various catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, organic solvents, and other nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product would be the substituted organic compound along with the tetrafluoroborate anion .
Scientific Research Applications
Tetraoctylammonium tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetraoctylammonium tetrafluoroborate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of ions or molecules between different phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the ion or molecule, which can then be transferred across the phase boundary . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium tetrafluoroborate
- Tetrahexylammonium tetrafluoroborate
- Tetrakis(pentafluorophenyl)borate
Uniqueness
Tetraoctylammonium tetrafluoroborate is unique due to its long alkyl chains, which provide it with higher solubility in organic solvents compared to shorter-chain analogs like tetrabutylammonium tetrafluoroborate . This property makes it particularly useful in applications requiring high solubility and stability in organic phases .
Properties
IUPAC Name |
tetraoctylazanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.BF4/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKBXJFMKZSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585010 | |
Record name | N,N,N-Trioctyloctan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128464-35-7 | |
Record name | N,N,N-Trioctyloctan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraoctylammonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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